molecular formula C23H23BrN2O3S B3686394 N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No.: B3686394
M. Wt: 487.4 g/mol
InChI Key: HEGMXGWGNOWOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is highly electronegative, could cause the molecule to have regions of partial positive and negative charge, leading to interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The bromine atom could potentially be replaced in a substitution reaction, and the amide group could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen atom .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological pathway it targets .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new materials or drugs. Additionally, research could be done to optimize its synthesis and to better understand its properties .

Properties

IUPAC Name

N-(4-bromophenyl)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-16-4-13-22(14-17(16)2)26(30(3,28)29)15-18-5-7-19(8-6-18)23(27)25-21-11-9-20(24)10-12-21/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGMXGWGNOWOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.